molecular formula C18H32BNO4 B13045096 Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B13045096
M. Wt: 337.3 g/mol
InChI Key: AMMNZDIJDNMAFN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and an azabicyclo[4.2.0]octane framework. It is primarily used in organic synthesis and medicinal chemistry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, functional group transformation, and coupling reactions, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
  • tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate

Uniqueness

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate is unique due to its azabicyclo[4.2.0]octane framework, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-11-12-10-13(8-9-14(12)20)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3

InChI Key

AMMNZDIJDNMAFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC3C(C2)CN3C(=O)OC(C)(C)C

Origin of Product

United States

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